molecular formula C7H6BrN3 B576786 6-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 705262-55-1

6-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B576786
CAS No.: 705262-55-1
M. Wt: 212.05
InChI Key: PGSBYVUIXGOCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and an amine group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with α-bromoketones. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the use of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene to promote C–C bond cleavage and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-3-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridines have been shown to act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . These interactions suggest potential roles in cell cycle regulation and anticancer activity.

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the amine group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions in biological systems and makes it a valuable scaffold for drug development .

Biological Activity

6-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique fused imidazo-pyridine ring system, characterized by a bromine atom at the 6th position and an amine group at the 3rd position. The structural uniqueness of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

  • Chemical Formula : C7_7H6_6BrN3_3
  • CAS Number : 705262-55-1
  • Molecular Weight : 200.04 g/mol

The precise mechanism of action for this compound is not fully understood. However, it is believed to influence several molecular pathways, particularly in cancer biology. Some studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis, impacting the G1-S transition and promoting DNA synthesis through modulation of the E2F transcriptional program .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), and A549 (lung cancer). For instance, compounds derived from this scaffold demonstrated half-maximal inhibitory concentrations (IC50) ranging from 25 µM to over 700 µM depending on their structure and substituents .
CompoundCell LineIC50 (µM)
1aHeLa>150
1bHeLa25
1fMDA-MB-2316.25
1dMDA-MB-23125

Antimicrobial Activity

In addition to anticancer properties, studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, derivatives have been tested against Trypanosoma cruzi and Leishmania donovani, showing promising results in inhibiting these parasites in vitro .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on their structural modifications. The presence of different substituents at various positions on the imidazo-pyridine ring can significantly enhance or reduce their biological efficacy:

  • Substituents : The nature of substituents at the C6 position has been shown to influence activity against Rab geranylgeranyl transferase (RGGT), an important target in cancer therapy. For instance, certain phosphonocarboxylate derivatives exhibited high cytotoxicity with IC50 values below 150 µM against HeLa cells .

Case Studies

A notable study synthesized a series of phosphonocarboxylate derivatives based on the imidazo[1,2-a]pyridine scaffold. The most active compounds were evaluated for their ability to inhibit RGGT and showed significant cytotoxicity in HeLa cells. The study highlighted that structural variations led to diverse biological outcomes, emphasizing the importance of SAR in drug design .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBYVUIXGOCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651736
Record name 6-Bromoimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705262-55-1
Record name 6-Bromoimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.